molecular formula C7H6N2S B069725 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 169141-80-4

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B069725
CAS No.: 169141-80-4
M. Wt: 150.2 g/mol
InChI Key: NCTVSNGGQMLUTD-UHFFFAOYSA-N
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Scientific Research Applications

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Future Directions

The future directions for research on 2-Mercapto-4-methylnicotinonitrile could include elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and evaluating its potential applications in various fields such as proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves the use of inexpensive, acyclic commodity-based raw materials. One of the synthetic routes includes the continuous synthesis of a nicotinonitrile precursor, which is a strategic building block for the preparation of nevirapine, a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients .

Industrial Production Methods

The industrial production of this compound involves a continuous synthesis process that terminates in a batch crystallization, yielding high purity of the compound. This method is expected to facilitate regulatory implementation of the overall process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the nature of the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.

Mechanism of Action

The mechanism of action of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways in the body. It acts as a precursor for the synthesis of nevirapine, which inhibits the reverse transcriptase enzyme in HIV, preventing the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile include:

Uniqueness

This compound is unique due to its specific molecular structure and its role as a precursor in the synthesis of nevirapine. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTVSNGGQMLUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398241
Record name AC1N09NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169141-80-4
Record name AC1N09NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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